molecular formula C10H11N3O2 B8491755 Methyl 4-[(1R)-1-azidoethyl]benzoate CAS No. 885105-34-0

Methyl 4-[(1R)-1-azidoethyl]benzoate

Cat. No.: B8491755
CAS No.: 885105-34-0
M. Wt: 205.21 g/mol
InChI Key: PNYJDKRGKXPKRX-SSDOTTSWSA-N
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Description

Methyl 4-[(1R)-1-azidoethyl]benzoate is a chiral aromatic ester featuring a methyl benzoate core substituted at the para position with a (1R)-configured azidoethyl group. The azide functional group (-N₃) confers unique reactivity, particularly in click chemistry applications such as copper-catalyzed azide-alkyne cycloaddition (CuAAC). This compound’s stereochemistry and functional groups make it valuable in pharmaceutical and materials science research, where precise molecular architecture is critical.

Properties

CAS No.

885105-34-0

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 4-[(1R)-1-azidoethyl]benzoate

InChI

InChI=1S/C10H11N3O2/c1-7(12-13-11)8-3-5-9(6-4-8)10(14)15-2/h3-7H,1-2H3/t7-/m1/s1

InChI Key

PNYJDKRGKXPKRX-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(=O)OC)N=[N+]=[N-]

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)OC)N=[N+]=[N-]

Origin of Product

United States

Comparison with Similar Compounds

(S)-Methyl 4-(1-aminoethyl)benzoate

  • Structural Similarities/Differences :
    • Shares the methyl benzoate core and para-substituted ethyl group but replaces the azide with an amine (-NH₂).
    • The (S)-configuration contrasts with the (R)-configuration in the azido derivative, impacting chiral recognition in biological systems.
  • Properties: Molecular Formula: C₁₀H₁₃NO₂ (vs. C₁₀H₁₁N₃O₂ for the azido compound). Molecular Weight: 179.22 g/mol (vs. 205.22 g/mol). Reactivity: The amine group enables salt formation or amide coupling, whereas the azide group facilitates click chemistry. Synthesis: Prepared via heating 2-chloro-3-nitropyridin-4-ol with (S)-1-aminoethyl benzoate (83% yield) .

Quinoline-Piperazine Benzoate Derivatives (C1–C7)

  • Structural Features: Methyl benzoate core linked to a piperazine-quinoline pharmacophore (e.g., C1: Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate). Substituents on the quinoline ring include halogens (Br, Cl, F), methoxy, and trifluoromethyl groups.
  • Properties: Molecular Weight: Ranges from ~500–600 g/mol, significantly larger than the azido compound. Reactivity: The quinoline and piperazine moieties enhance π-π stacking and hydrogen bonding, influencing biological activity. Applications: Likely explored as kinase inhibitors or antimicrobial agents, given quinoline’s pharmacological relevance .

Methyl 4-acetamido-2-hydroxybenzoate

  • Structural Features :
    • Contains acetamido (-NHCOCH₃) and hydroxyl (-OH) groups at the 4- and 2-positions of the benzoate ring.
  • Properties: Solubility: Higher water solubility due to hydroxyl and polar acetamido groups compared to the hydrophobic azidoethyl group. Synthesis: Derived from 4-aminosalicylic acid via acetylation and esterification .

Nitrated Methyl Benzoate Derivatives

  • Structural Features: Nitro (-NO₂) substituents introduced via nitration (e.g., using HNO₃/H₂SO₄ or Ca(NO₃)₂/CH₃COOH).
  • Properties :
    • Reactivity : Nitro groups are electron-withdrawing, directing electrophilic substitution reactions. Azides, while also electron-withdrawing, enable cycloaddition reactions.
    • Yield : High nitration yields reported, though spectroscopic validation (e.g., HNMR) was lacking in some cases .

Data Table: Key Properties of Methyl 4-[(1R)-1-azidoethyl]benzoate and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications References
This compound C₁₀H₁₁N₃O₂ 205.22 Azide, ester Click chemistry, chiral intermediates
(S)-Methyl 4-(1-aminoethyl)benzoate C₁₀H₁₃NO₂ 179.22 Amine, ester Amide synthesis, chiral resolution
C1–C7 (Quinoline-piperazine derivatives) ~C₂₈H₂₄N₃O₃X* ~500–600 Quinoline, piperazine, ester Pharmacological screening
Methyl 4-acetamido-2-hydroxybenzoate C₁₀H₁₁NO₄ 209.20 Acetamido, hydroxyl, ester Drug intermediates, solubility studies
Nitrated methyl benzoate derivatives C₈H₇NO₄ 181.15 Nitro, ester Electrophilic substitution studies

*X = halogen or other substituent.

Critical Analysis and Research Findings

  • Reactivity : The azido group’s click chemistry utility distinguishes it from amines (amide formation) and nitrated derivatives (electrophilic substitution).
  • Stereochemical Impact : The (R)-configuration in the azido compound may influence binding affinity in enantioselective catalysis or drug delivery systems compared to (S)-configured analogues .

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